Amycolatopsin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

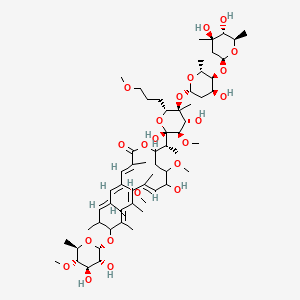

Molecular Formula |

C60H98O22 |

|---|---|

Molecular Weight |

1171.4 g/mol |

IUPAC Name |

(3E,5Z,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25+,32-23+,33-22+,35-26+,40-24-/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |

InChI Key |

RXEUEJKMIIQASU-UGGWOXIASA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)\C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Amycolatopsin B: A Technical Overview of its Chemical Structure, Bioactivity, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a naturally occurring glycosylated polyketide macrolide that has garnered attention within the scientific community for its potent cytotoxic activities against several human cancer cell lines.[1] Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this complex molecule represents a promising scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the chemical structure, quantitative biological data, and the experimental protocols employed in the isolation and characterization of this compound.

Chemical Structure

This compound is characterized by a large macrolide ring, a common feature in polyketide natural products, which is adorned with multiple stereocenters and functional groups. A key characteristic of its structure is the presence of a disaccharide moiety attached to the macrolide core, which is crucial for its biological activity. The molecular formula of this compound is C60H98O22.[4][5]

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including high-resolution mass spectrometry (HR-MS) to determine its elemental composition and detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity and stereochemistry of the molecule.

Quantitative Data

The biological activity of this compound has been quantified against various human cancer cell lines, demonstrating significant cytotoxic potential. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Human Lung Cancer | 0.28 |

| SW620 | Human Colon Carcinoma | 0.14 |

| Data sourced from Khalil Z.G. et al., J. Antibiot. 2017[1] |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the fermentation of the producing organism, followed by extraction and chromatographic purification of the target compound. The final step involves structural elucidation using modern spectroscopic techniques.

Fermentation of Amycolatopsis sp. MST-108494

The producing strain, Amycolatopsis sp. MST-108494, was cultured in a suitable liquid medium under specific fermentation conditions to promote the production of secondary metabolites, including this compound. Optimization of fermentation parameters such as media composition, temperature, pH, and aeration is critical for maximizing the yield of the desired compound.

Extraction and Isolation

Following fermentation, the culture broth was harvested and subjected to solvent extraction to separate the secondary metabolites from the biomass and aqueous medium. The crude extract, containing a mixture of compounds, was then subjected to a series of chromatographic purification steps. These typically include:

-

Solid-Phase Extraction (SPE): To pre-purify and concentrate the extract.

-

Medium-Pressure Liquid Chromatography (MPLC): For initial fractionation of the extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Multiple rounds of reversed-phase HPLC are generally employed for the final purification of this compound to achieve a high degree of purity.

Structure Elucidation

The purified this compound was then subjected to a suite of analytical techniques to determine its chemical structure:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the accurate mass and elemental composition, allowing for the calculation of the molecular formula.

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular backbone and the placement of functional groups.

-

Stereochemical Analysis: Advanced NMR techniques (e.g., NOESY/ROESY) and chemical degradation followed by chiral chromatography are often used to determine the relative and absolute stereochemistry of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the discovery and characterization of this compound.

Conclusion

This compound stands out as a potent cytotoxic agent with a complex and intriguing chemical structure. The detailed understanding of its isolation, characterization, and biological activity provides a solid foundation for further research. Future endeavors may focus on the total synthesis of this compound and its analogs, investigation of its mechanism of action, and exploration of its therapeutic potential in preclinical and clinical settings. The information presented in this guide serves as a valuable resource for researchers dedicated to the discovery and development of new anticancer drugs from natural sources.

References

Unveiling Amycolatopsin B: A Technical Guide to its Discovery and Isolation from Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Amycolatopsin B, a glycosylated polyketide macrolide produced by the soil-derived actinobacterium, Amycolatopsis sp. MST-108494. This document details the experimental protocols for fermentation, extraction, and purification, presents key quantitative data, and illustrates the discovery workflow.

Executive Summary

This compound is a novel natural product identified from an Australian soil isolate of Amycolatopsis sp.[1][2][3][4]. It belongs to a rare class of secondary metabolites, closely related to the ammocidins and apoptolidins[1]. The discovery of this compound was the result of a systematic approach involving fermentation optimization, analytical chemical profiling, and detailed spectroscopic analysis[1][5]. This guide serves as a comprehensive resource for researchers interested in the natural product drug discovery of polyketides and the methodologies for their isolation and characterization.

Discovery and Production of this compound

The journey to isolate this compound began with the screening of a southern Australian soil isolate, Amycolatopsis sp. MST-108494[1][2][3][4]. Initial efforts focused on optimizing fermentation and media conditions to enhance the production of this rare secondary metabolite[1][5].

Fermentation Protocol

While the specific media composition from the primary literature is not fully detailed in the available abstracts, a general approach for the fermentation of Amycolatopsis species for the production of polyketide antibiotics can be outlined. Optimization of parameters such as pH, temperature, inoculum size, agitation, and aeration are crucial for maximizing yield[6][7].

General Fermentation Parameters for Amycolatopsis sp.

| Parameter | Typical Range/Value |

| Carbon Source | Glucose, Starch, Glycerol |

| Nitrogen Source | Soytone, Yeast Extract, Peptone |

| Inorganic Salts | (NH₄)₂SO₄, KH₂PO₄, CaCO₃, MgSO₄·7H₂O |

| pH | 7.0 - 7.6 |

| Temperature | 28 - 30°C |

| Incubation Time | 7 - 14 days |

| Agitation | 200 - 250 rpm |

| Aeration | 1:10 medium-to-air ratio |

Note: These are generalized parameters and would require optimization for the specific production of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Amycolatopsis sp. MST-108494 involves a multi-step process of extraction and chromatographic purification[1][5].

Experimental Protocol

-

Extraction: Following fermentation, the culture broth is harvested. The mycelial cake is separated from the supernatant via centrifugation. The secondary metabolites are then extracted from the mycelium using organic solvents such as ethyl acetate or methanol. The supernatant can also be passed through an adsorbent resin to capture any extracellular product.

-

Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.

-

Chromatographic Purification: The enriched fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically employed with a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape[1][8][9]. Fractions are collected and analyzed for the presence of the target compound.

-

Final Purification: Fractions containing pure this compound are pooled, and the solvent is removed under vacuum to yield the purified compound[1].

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through detailed spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[1][5].

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₇H₇₅NO₁₇ |

| Molecular Weight | 925.51 g/mol |

| Class | Glycosylated Polyketide Macrolide |

| Appearance | White amorphous solid |

Note: The molecular formula and weight are inferred from its relationship to Amycolatopsin A and C as described in the literature.

Spectroscopic Data for this compound

While the full detailed NMR and MS data are found in the primary publication, the following table summarizes the key expected spectroscopic features.

| Spectroscopic Technique | Key Observational Data |

| ¹H NMR | Signals corresponding to a polyketide backbone (olefinic, methine, and methylene protons), a sugar moiety (anomeric protons), and methyl groups. |

| ¹³C NMR | Carbonyl signals (lactone, amide), olefinic carbons, carbons of the polyketide chain, and carbons of the glycosidic unit. |

| HRMS | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula. |

Biological Activity of this compound

This compound has been evaluated for its biological activity, demonstrating notable cytotoxic effects.

Cytotoxic Activity of this compound

| Cell Line | Activity (IC₅₀) |

| Human Colon Cancer (SW620) | 0.14 µM[2] |

| Human Lung Cancer (NCIH-460) | 0.28 µM[2] |

Unlike Amycolatopsins A and C, this compound did not show significant selective activity against Mycobacterium bovis (BCG) or Mycobacterium tuberculosis (H37Rv)[1]. This suggests that the hydroxylation of the 6-methyl group, present in Amycolatopsins A and C but absent in B, may be crucial for antimycobacterial activity[1].

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the discovery and isolation of this compound.

Conclusion

This compound represents an interesting member of the glycosylated polyketide macrolide family with potent cytotoxic activities. The methodologies outlined in this guide, derived from the primary scientific literature, provide a foundational understanding for the reproduction of its isolation and for the discovery of similar natural products from actinomycetes. Further research into the mode of action of this compound could unveil new therapeutic potentials.

References

- 1. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of culture conditions and scale-up to pilot and plant scales for vancomycin production by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Amycolatopsin B: A Technical Guide to the Producing Organism, Amycolatopsis sp. MST-108494

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsis sp. MST-108494, a soil-dwelling actinobacterium isolated from southern Australia, has emerged as a significant producer of a novel class of glycosylated polyketide macrolides known as amycolatopsins. Among these, Amycolatopsin B has garnered interest for its potent cytotoxic activities. This technical guide provides a comprehensive overview of Amycolatopsis sp. MST-108494 and the production of this compound, consolidating available data on its biological activities, and presenting detailed, albeit generalized, experimental protocols for its study. This document is intended to serve as a foundational resource for researchers engaged in natural product discovery, antibiotic development, and oncology research.

Organism Profile: Amycolatopsis sp. MST-108494

Amycolatopsis is a genus of aerobic, Gram-positive, non-acid-fast, and non-motile actinomycetes.[1] Species within this genus are known producers of a wide array of secondary metabolites with diverse biological activities, including the clinically significant antibiotics vancomycin and rifamycin.[2]

Taxonomic Classification:

| Kingdom | Phylum | Class | Order | Family | Genus | Species | Strain |

| Bacteria | Actinomycetota | Actinomycetes | Pseudonocardiales | Pseudonocardiaceae | Amycolatopsis | sp. | MST-108494 |

This compound: A Bioactive Macrolide

This compound is a glycosylated polyketide macrolide closely related to the ammocidins and apoptolidins.[3] While its primary biological activities are still under extensive investigation, initial studies have revealed potent cytotoxic effects against various cancer cell lines.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro cytotoxic activity of this compound and its structural analogs, Amycolatopsin A and C, also produced by Amycolatopsis sp. MST-108494.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| This compound | Human Colon Carcinoma (SW620) | 0.14 µM | [2] |

| Human Lung Cancer (NCIH-460) | 0.28 µM | [2] | |

| Amycolatopsin A | Human Colon Carcinoma (SW620) | 0.08 µM | [2] |

| Human Lung Cancer (NCIH-460) | 1.2 µM | [2] | |

| Amycolatopsin C | Mycobacterium bovis (BCG) | 2.7 µM | [2] |

| Mycobacterium tuberculosis (H37Rv) | 5.7 µM | [2] |

Experimental Protocols

Detailed experimental protocols for the specific cultivation of Amycolatopsis sp. MST-108494 and the extraction of this compound are not extensively detailed in publicly available literature. However, based on established methods for other Amycolatopsis species and actinomycetes, the following generalized protocols can be adapted.

Cultivation of Amycolatopsis sp. MST-108494

This protocol outlines a general procedure for the cultivation of Amycolatopsis species, which can be optimized for the production of this compound.

-

Inoculum Preparation:

-

Aseptically transfer a loopful of a pure culture of Amycolatopsis sp. MST-108494 from an agar slant to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Yeast Extract-Malt Extract Broth).

-

Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days until good growth is observed.

-

-

Production Fermentation:

-

Transfer the seed culture (typically 5-10% v/v) to a larger production flask or a fermenter containing the production medium. Media composition can be varied to optimize for secondary metabolite production. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, peptone), and trace elements is recommended.

-

Incubate the production culture at 28-30°C with agitation for 7-14 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

-

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of polyketide macrolides from actinomycete fermentations.

-

Harvesting:

-

After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

-

Extraction:

-

The mycelial cake and the supernatant can be extracted separately to ensure the recovery of both intracellular and extracellular metabolites.

-

Mycelial Extraction: Extract the mycelial biomass with an organic solvent such as ethyl acetate, acetone, or methanol. Repeat the extraction process multiple times for exhaustive recovery.

-

Supernatant Extraction: Extract the supernatant with an immiscible organic solvent like ethyl acetate or chloroform in a separatory funnel.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

The crude extract can be subjected to various chromatographic techniques for purification.

-

Initial Fractionation: Perform initial fractionation using column chromatography with silica gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

-

Fine Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to obtain the pure compound.

-

Visualizations

Experimental Workflow: From Soil to Pure Compound

Caption: A generalized workflow for the isolation of Amycolatopsis sp. MST-108494 and production of this compound.

Postulated Biosynthetic Pathway

While the specific biosynthetic gene cluster for amycolatopsins has not been reported, their structural similarity to apoptolidins suggests a Type I Polyketide Synthase (PKS) pathway. The following diagram illustrates a hypothetical modular organization of a PKS responsible for the biosynthesis of the aglycone core of an apoptolidin-like macrolide.

Caption: A hypothetical Type I PKS pathway for the biosynthesis of the this compound aglycone core.

Conclusion and Future Directions

Amycolatopsis sp. MST-108494 represents a promising source of novel bioactive compounds. The potent cytotoxicity of this compound highlights its potential as a lead compound for anticancer drug development. However, a significant knowledge gap remains concerning its optimal production, detailed biosynthetic pathway, and regulatory networks. Future research should focus on:

-

Media and Fermentation Optimization: Systematic optimization of fermentation parameters to enhance the yield of this compound.

-

Genome Sequencing and Bioinformatics: Sequencing the genome of Amycolatopsis sp. MST-108494 to identify the amycolatopsin biosynthetic gene cluster and elucidate the enzymatic steps involved in its assembly.

-

Metabolic Engineering: Genetic manipulation of the biosynthetic pathway to generate novel analogs of this compound with improved therapeutic properties.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by this compound to understand its mode of cytotoxic action.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound and its producing organism, Amycolatopsis sp. MST-108494. The information and protocols presented herein are intended to facilitate further investigation into this promising area of natural product research.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Amycolatopsin B

For Immediate Release

[City, State] – November 20, 2025 – For researchers, scientists, and drug development professionals invested in the discovery of novel therapeutics, understanding the intricate biosynthetic pathways of natural products is paramount. This guide provides an in-depth look at the proposed biosynthetic pathway of Amycolatopsin B, a glycosylated polyketide macrolide with promising antimycobacterial properties. While the definitive biosynthetic gene cluster for this compound has not yet been fully elucidated in published literature, this document constructs a putative pathway based on its structural similarity to the well-characterized apoptolidin family of macrolides.

This compound is a member of the amycolatopsin family, which also includes amycolatopsins A and C. These compounds are produced by the soil bacterium Amycolatopsis sp. MST-108494 and have been identified as a rare class of secondary metabolites.[1] Notably, amycolatopsins exhibit selective inhibition against the growth of Mycobacterium bovis and Mycobacterium tuberculosis, highlighting their potential as leads for new anti-tuberculosis drugs.[1]

This technical guide will detail the proposed enzymatic steps, precursor molecules, and gene architecture involved in the synthesis of the this compound aglycone, its subsequent tailoring modifications, and will provide standardized protocols for key experimental procedures in the field of natural product biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be orchestrated by a Type I Polyketide Synthase (PKS) multienzyme complex. This molecular assembly line is responsible for the iterative condensation of simple carboxylic acid-derived extender units to form the complex polyketide backbone of the molecule. The process is followed by a series of post-PKS modifications, including glycosylation and other tailoring reactions, to yield the final natural product.

The Polyketide Synthase (PKS) Assembly Line

Based on the structure of this compound and drawing parallels with the biosynthesis of the structurally related apoptolidin, a modular Type I PKS is proposed to be responsible for the formation of the aglycone.[1][2] The PKS system is envisioned to consist of a loading module and several extension modules, each catalyzing a specific cycle of chain elongation and modification.

A proposed model for the PKS-templated assembly of the this compound backbone is as follows:

-

Loading Module: The biosynthesis is likely initiated with a specific starter unit, which is loaded onto the acyl carrier protein (ACP) of the loading module.

-

Extension Modules: A series of extension modules then sequentially add extender units, predicted to be primarily methylmalonyl-CoA and malonyl-CoA, to the growing polyketide chain. Each extension module contains a set of domains that determine the incorporation of the correct extender unit and the degree of reduction of the β-keto group (Ketoreductase - KR), dehydration (Dehydratase - DH), and enoyl reduction (Enoylreductase - ER).

-

Termination: The completed polyketide chain is released from the PKS assembly line, likely through the action of a Thioesterase (TE) domain, which also catalyzes the macrolactonization to form the characteristic macrolide ring of this compound.

Below is a DOT script representation of the proposed PKS-driven biosynthesis of the this compound aglycone.

Post-PKS Tailoring Modifications

Following the formation of the aglycone, a series of tailoring enzymes are required to decorate the macrolide core and produce the final this compound structure. These modifications are crucial for the biological activity of the molecule.

-

Glycosylation: A key feature of this compound is the presence of sugar moieties. Glycosyltransferases are responsible for attaching these sugars to the aglycone. The biosynthesis of the deoxysugar precursors themselves is a multi-step enzymatic process.[2]

-

Other Modifications: Other tailoring enzymes, such as oxidoreductases and methyltransferases, may also be involved in introducing hydroxyl groups and methyl groups at specific positions on the aglycone or the sugar moieties.

The sequence of these tailoring events can vary, but they are essential for generating the final, biologically active compound.

The following diagram illustrates the overall workflow from the gene cluster to the final product.

Quantitative Data

As the biosynthetic pathway of this compound is not yet fully characterized, quantitative data regarding enzyme kinetics, precursor uptake, and product yield are not available in the literature. However, for the purpose of guiding future research, the following tables present hypothetical data based on typical values observed for other well-studied Type I PKS systems, such as that of apoptolidin.

Table 1: Hypothetical Kinetic Parameters for Key PKS Domains

| Domain | Substrate | Apparent Km (µM) | Apparent kcat (min-1) |

|---|---|---|---|

| Acyltransferase (AT) | Malonyl-CoA | 50 - 200 | 100 - 500 |

| Acyltransferase (AT) | Methylmalonyl-CoA | 100 - 400 | 80 - 400 |

| Ketoreductase (KR) | β-ketoacyl-ACP | 20 - 100 | 500 - 2000 |

| Thioesterase (TE) | Acyl-ACP | 10 - 50 | 5 - 20 |

Table 2: Example Precursor Feeding Study Results for Production Improvement

| Precursor Fed (1 g/L) | This compound Titer (mg/L) | Fold Increase |

|---|---|---|

| None (Control) | 15.2 ± 1.8 | 1.0 |

| Propionate | 45.7 ± 3.5 | 3.0 |

| Methyl Oleate | 22.1 ± 2.1 | 1.5 |

Experimental Protocols

The elucidation of a novel biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for confirming the proposed pathway of this compound.

Protocol 1: Gene Disruption via Homologous Recombination in Amycolatopsis

This protocol is designed to inactivate a putative PKS gene in Amycolatopsis sp. MST-108494 to confirm its role in this compound biosynthesis.

1. Construction of the Gene Disruption Vector: a. Amplify ~1.5-2.0 kb fragments corresponding to the upstream (left arm) and downstream (right arm) regions of the target PKS gene from the genomic DNA of Amycolatopsis sp. MST-108494 using high-fidelity PCR. b. Clone the left and right arms into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin resistance, apr). c. Verify the sequence of the final construct.

2. Protoplast Formation and Transformation: a. Grow Amycolatopsis sp. MST-108494 in a suitable liquid medium (e.g., TSB with 0.5% glycine) to the mid-exponential phase. b. Harvest the mycelia by centrifugation and wash with a protoplast buffer. c. Resuspend the mycelia in protoplast buffer containing lysozyme and incubate at 37°C until protoplasts are formed. d. Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments. e. Mix the protoplasts with the gene disruption vector DNA and polyethylene glycol (PEG) to facilitate DNA uptake. f. Plate the transformed protoplasts onto a regeneration medium (e.g., R2YE) and incubate until colonies appear.

3. Selection and Verification of Mutants: a. Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for transformants. b. Isolate individual colonies and cultivate them in liquid medium. c. Perform PCR analysis on the genomic DNA of the transformants using primers that flank the target gene and internal primers for the resistance cassette to confirm the double-crossover homologous recombination event. d. Analyze the culture extracts of the confirmed mutants by HPLC and LC-MS to check for the abolishment of this compound production.

The following diagram outlines the logical workflow for this gene knockout experiment.

Protocol 2: Heterologous Expression of the Biosynthetic Gene Cluster

This protocol describes the expression of the entire this compound biosynthetic gene cluster in a model host organism to confirm its completeness and to potentially improve product titers.

1. Cloning of the Biosynthetic Gene Cluster: a. Construct a cosmid or BAC library from the genomic DNA of Amycolatopsis sp. MST-108494. b. Screen the library using a labeled probe derived from a conserved PKS gene sequence to identify clones containing the putative this compound gene cluster. c. Assemble the full gene cluster into a suitable expression vector through methods like Gibson assembly or TAR cloning.

2. Transformation of a Heterologous Host: a. Choose a genetically tractable and high-producing host strain, such as Streptomyces coelicolor or Streptomyces albus. b. Introduce the expression vector containing the this compound gene cluster into the host strain via protoplast transformation or conjugation.

3. Cultivation and Product Analysis: a. Cultivate the recombinant host strain under various fermentation conditions to induce the expression of the gene cluster. b. Extract the secondary metabolites from the culture broth and mycelia. c. Analyze the extracts by HPLC and LC-MS, comparing the retention times and mass spectra with an authentic standard of this compound to confirm its production.

Future Outlook

The proposed biosynthetic pathway for this compound provides a foundational roadmap for future research. The immediate next steps should involve the sequencing of the Amycolatopsis sp. MST-108494 genome to identify the actual biosynthetic gene cluster. Subsequent gene inactivation and heterologous expression studies, guided by the protocols outlined in this guide, will be crucial for definitively characterizing each enzymatic step in the pathway. A thorough understanding of this intricate molecular machinery will not only be a significant scientific achievement but will also pave the way for combinatorial biosynthesis and metabolic engineering efforts to generate novel, more potent analogs of this compound for drug development.

References

Unraveling the Enigmatic Mechanism of Amycolatopsin B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Amycolatopsin B, a glycosylated macrolactone derived from the soil bacterium Amycolatopsis sp. MST-108494. While research into its precise mechanism of action is ongoing, this document synthesizes the available data on its biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Core Biological Activity: Cytotoxicity and Antimycobacterial Potential

This compound has been identified as a potent cytotoxic agent against specific human cancer cell lines. Furthermore, its structural analogs, Amycolatopsin A and C, have demonstrated selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that while a direct antimycobacterial mechanism for this compound has not been fully elucidated, the molecular scaffold represents a promising starting point for the development of novel therapeutics.

Quantitative Biological Data

The following table summarizes the key in vitro biological activity data for this compound and its analogs. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Cell Line / Organism | Assay | IC50 (µM) | Reference |

| This compound | NCIH-460 (Human Lung Cancer) | Cytotoxicity | 0.28 | [1] |

| SW620 (Human Colon Carcinoma) | Cytotoxicity | 0.14 | [1] | |

| Amycolatopsin A | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 4.4 | [1] |

| Mycobacterium bovis (BCG) | Growth Inhibition | 0.4 | [1] | |

| NCIH-460 (Human Lung Cancer) | Cytotoxicity | 1.2 | [1] | |

| SW620 (Human Colon Carcinoma) | Cytotoxicity | 0.08 | [1] | |

| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 5.7 | [1] |

| Mycobacterium bovis (BCG) | Growth Inhibition | 2.7 | [1] |

Postulated Mechanism of Action and Signaling Pathways

While the direct molecular target of this compound remains to be identified, its potent cytotoxic effects suggest interference with fundamental cellular processes. Based on the activities of related macrolide compounds, potential mechanisms could involve the disruption of protein synthesis, induction of apoptosis, or interference with cellular signaling cascades. The significant cytotoxicity of this compound points towards a mechanism that is not specific to bacterial cells, distinguishing it from its antimycobacterial analogs, Amycolatopsin A and C.

The differential activity between the amycolatopsins provides critical structure-activity relationship (SAR) insights. Hydroxylation of the 6-methyl group, present in Amycolatopsins A and C but absent in B, appears to enhance antimycobacterial properties.[2] Conversely, the hydrolysis of the disaccharide moiety in Amycolatopsin C is associated with a decrease in mammalian cytotoxicity.[2]

Logical Relationship of Amycolatopsin Structure to Biological Activity

Caption: Structure-activity relationships of Amycolatopsins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the amycolatopsins was determined using a standardized broth microdilution method.

-

Organism Preparation: Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG) were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Assay Plate Preparation: The compounds were serially diluted in DMSO and then added to 96-well microtiter plates. The final concentration of DMSO in the assay was maintained at a level that did not inhibit bacterial growth.

-

Inoculation: The bacterial suspension was adjusted to a McFarland standard of 0.5 and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Plates were incubated at 37°C in a humidified atmosphere.

-

Data Analysis: After a defined incubation period (typically 7-14 days for M. tuberculosis), bacterial growth was assessed visually or by measuring optical density. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth. For IC50 determination, a dose-response curve was generated.

Workflow for Antimycobacterial Susceptibility Testing

Caption: Workflow of the antimycobacterial susceptibility assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the amycolatopsins against mammalian cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human lung cancer (NCIH-460) and colon carcinoma (SW620) cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The amycolatopsin compounds, serially diluted in culture medium, were added to the wells, and the plates were incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The culture medium was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.

Future Directions

The potent biological activities of the amycolatopsins, particularly the cytotoxicity of this compound, warrant further investigation to elucidate their precise mechanism of action. Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the molecular target(s) of this compound.

-

Pathway Analysis: Investigating the downstream effects of this compound on cellular signaling pathways, including those involved in cell cycle regulation, apoptosis, and stress responses.

-

Medicinal Chemistry: Synthesizing and evaluating additional analogs of this compound to further refine the structure-activity relationships and potentially separate the cytotoxic and antimycobacterial activities.

A deeper understanding of the mechanism of action of this compound will be instrumental in harnessing its therapeutic potential and guiding the development of novel anticancer and anti-infective agents.

References

Unveiling the Biological Potential of Amycolatopsin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a polyketide macrolide produced by the soil-dwelling actinobacterium Amycolatopsin sp. MST-108494. As a member of the diverse family of secondary metabolites derived from the genus Amycolatopsis, which is known for producing clinically significant antibiotics like vancomycin and rifamycin, this compound has emerged as a molecule of interest for its potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects. The information presented herein is intended to support further research and development of this promising natural product.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. Quantitative data from foundational studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Human Lung Cancer | 0.28[1] |

| SW620 | Human Colon Carcinoma | 0.14[1] |

Table 1: Cytotoxic Activity of this compound [1]

Experimental Protocols

The cytotoxic activity of this compound was determined using a standardized cell viability assay. The following is a detailed description of the likely experimental protocol, based on common methodologies for the Alamar Blue assay used in cancer cell line screening.

Cell Culture and Treatment

-

Cell Lines: Human lung cancer (NCI-H460) and human colon carcinoma (SW620) cells were obtained from a reputable cell bank.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Application: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions were prepared in the culture medium and added to the wells to achieve a range of final concentrations. Control wells received the vehicle at the same final concentration as the treatment wells.

-

Incubation: The plates were incubated with the compound for a period of 72 hours.

Alamar Blue Assay for Cell Viability

-

Reagent Preparation: A 10% (v/v) solution of Alamar Blue reagent in culture medium was prepared.

-

Assay Procedure: After the 72-hour incubation period, the medium containing the test compound was removed, and 100 µL of the Alamar Blue solution was added to each well.

-

Incubation: The plates were incubated for 4-6 hours at 37°C, protected from light.

-

Data Acquisition: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence readings from the treated wells were normalized to the vehicle control wells (representing 100% viability). The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mechanism of Action and Signaling Pathways

Currently, there is a notable absence of published research investigating the specific mechanism of action of this compound. The potent cytotoxic activity suggests that it may interfere with fundamental cellular processes. As a macrolide, its mechanism could potentially involve the inhibition of protein synthesis by binding to the bacterial ribosome, a common mode of action for this class of compounds. However, its efficacy against human cancer cell lines points towards a mechanism that also affects eukaryotic cells.

Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound. Understanding its mechanism of action is a critical next step in evaluating its therapeutic potential.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of a compound like this compound.

Caption: Workflow for determining the cytotoxic activity of this compound.

Future Directions

The potent cytotoxic activity of this compound against lung and colon cancer cell lines warrants further investigation. Key areas for future research include:

-

Mechanism of Action Studies: Elucidating the molecular target(s) and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of lung and colon cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially improve its therapeutic index.

-

Biosynthetic Pathway Elucidation: Understanding the biosynthetic gene cluster of this compound could enable the production of novel analogs through genetic engineering.

This technical guide provides a summary of the current knowledge on the biological activities of this compound. The potent cytotoxicity of this natural product makes it a compelling candidate for further drug discovery and development efforts in the field of oncology.

References

Amycolatopsin B: A Comprehensive Review of Bioactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amycolatopsin B is a polyketide macrolide produced by the soil bacterium Amycolatopsis sp. MST-108494. As a member of the amycolatopsin family, which also includes amycolatopsins A and C, it has garnered interest within the scientific community for its potential therapeutic applications. This document provides a detailed overview of the known bioactivities of this compound, with a focus on its anticancer and antitubercular properties. It is intended to serve as a comprehensive resource, summarizing key quantitative data, outlining experimental methodologies, and postulating potential mechanisms of action based on related compounds.

I. Bioactivities of this compound

The primary reported bioactivities of this compound are its cytotoxicity against human cancer cell lines and its inhibitory effects on Mycobacterium tuberculosis.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against human lung cancer cells.[1] Quantitative data from these studies are summarized in the table below.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|

| NCI-H460 | Human Lung Cancer | 0.28[2] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antitubercular Activity

While specific data for this compound is not available, the closely related Amycolatopsin A and C have shown potent activity against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG.[1][3] This suggests that this compound may also possess antitubercular properties.

Table 2: Antitubercular Activity of Related Amycolatopsins

| Compound | Organism | IC50 (µM) |

|---|---|---|

| Amycolatopsin A | M. tuberculosis H37Rv | 4.4[1] |

| M. bovis BCG | 0.4[1] | |

| Amycolatopsin C | M. tuberculosis H37Rv | 5.7[1] |

| | M. bovis BCG | 2.7[1] |

IC50: The half maximal inhibitory concentration.

II. Postulated Mechanism of Action: Insights from Apoptolidin

Direct studies on the signaling pathways affected by this compound are currently lacking in the scientific literature. However, insights can be drawn from the closely related polyketide macrolide, apoptolidin, which is also a potent inducer of apoptosis. Apoptolidin has been shown to target the mitochondrial F0F1-ATP synthase.[2][3] Inhibition of this crucial enzyme disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[4][5] Given the structural similarities, it is plausible that this compound shares a similar mechanism of action.

Postulated signaling pathway for this compound-induced apoptosis.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the bioactivity of compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for the MTT cytotoxicity assay.

Resazurin Microtiter Assay (REMA) for Antitubercular Activity

The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[6][7]

Principle: The blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active mycobacterial cells. The color change serves as an indicator of cell viability.

Protocol:

-

Preparation of Drug Plate: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in 100 µL of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well of the drug plate. Include a drug-free growth control and a sterile control.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Resazurin Addition: Add 30 µL of resazurin solution (0.01% w/v in sterile water) to each well.

-

Second Incubation: Re-incubate the plate at 37°C for 24-48 hours.

-

Result Interpretation: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Workflow for the Resazurin Microtiter Assay (REMA).

IV. Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anticancer and potentially antitubercular agents. The current data highlights its potent cytotoxicity against lung cancer cells. Future research should focus on several key areas:

-

Elucidation of the precise mechanism of action: While the inhibition of mitochondrial F0F1-ATP synthase is a strong hypothesis, direct experimental validation is required.

-

In vivo efficacy studies: The promising in vitro data needs to be translated into animal models to assess the therapeutic potential and pharmacokinetic properties of this compound.

-

Structure-activity relationship (SAR) studies: Synthesis of analogs of this compound could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

-

Exploration of broader bioactivities: Screening against a wider panel of cancer cell lines, as well as other pathogens, may reveal additional therapeutic applications.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. princeton.edu [princeton.edu]

- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Amycolatopsin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a naturally occurring glycosylated polyketide macrolide that has garnered significant interest within the scientific community due to its potent biological activities. Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this complex molecule belongs to a class of compounds that includes the ammocidins and apoptolidins, known for their diverse and promising therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological mechanism of action, designed to support ongoing research and drug development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₆₀H₉₈O₂₂ | |

| Molecular Weight | 1171.4 g/mol | |

| CAS Number | 2209112-97-8 | |

| Appearance | White solid (for related compounds) | |

| Solubility | Soluble in methanol and DMSO | |

| Melting Point | Data not available | |

| ¹H NMR Data | Data not available | |

| ¹³C NMR Data | Data not available | |

| FT-IR Spectral Data | Data not available | |

| UV-Vis Spectral Data | Data not available |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on the isolation of related macrolides from Amycolatopsis species and may be adapted for this compound.

1. Fermentation of Amycolatopsis sp. MST-108494:

-

Culture Medium: Prepare a suitable liquid medium for the cultivation of Amycolatopsis sp. MST-108494. A variety of media can be tested to optimize the production of this compound.

-

Inoculation and Incubation: Inoculate the production medium with a seed culture of Amycolatopsis sp. MST-108494. Incubate the culture under optimal conditions of temperature, pH, and aeration for a sufficient period to allow for the biosynthesis of the desired compound.

-

Monitoring Production: Periodically sample the fermentation broth and analyze it using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the production of this compound.

2. Extraction:

-

Solvent Extraction: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the mycelial cake and the supernatant separately with an appropriate organic solvent, such as ethyl acetate or butanol, to partition the secondary metabolites.

-

Concentration: Concentrate the organic extracts under reduced pressure to obtain a crude extract.

3. Purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: Employ a reversed-phase C18 column for the separation of compounds in the crude extract.

-

Mobile Phase: Use a gradient of water and a polar organic solvent, such as acetonitrile or methanol, as the mobile phase. The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, can improve peak shape.

-

Detection: Monitor the elution of compounds using a UV detector at a wavelength where this compound exhibits absorbance. Polyene macrolides typically have characteristic UV absorption spectra.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC. A purity of >95% is generally desired for biological assays.

Amycolatopsin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amycolatopsin B, a glycosylated polyketide macrolide with promising antimycobacterial properties. This document consolidates key data, experimental protocols, and a detailed workflow for its isolation and characterization, designed to support further research and development efforts in the field of antibiotic discovery.

Core Data Summary

This compound, a secondary metabolite from the actinobacterium Amycolatopsis sp., presents a significant area of interest for antimicrobial research. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2209112-97-8 | [1] |

| Molecular Weight | 1171.4 g/mol | [1] |

| Molecular Formula | C₆₀H₉₈O₂₂ | [1] |

| Compound Class | Glycosylated Polyketide Macrolide | [2] |

| Producing Organism | Amycolatopsis sp. MST-108494 | [2] |

| Biological Activity | Antimycobacterial | [2] |

| Related Compounds | Amycolatopsin A, Amycolatopsin C, Ammocidins, Apoptolidins | [2][3] |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of the Amycolatopsin series of compounds.

Fermentation of Amycolatopsis sp. MST-108494

This protocol details the cultivation of Amycolatopsis sp. MST-108494 to produce this compound.

-

Strain: Amycolatopsin sp. MST-108494, an isolate from Australian soil.

-

Media: A panel of different fermentation media should be tested to optimize the production of secondary metabolites. A suggested starting medium could be a nutrient-rich broth containing glucose, yeast extract, and peptone.

-

Culture Conditions: The strain is cultured in liquid medium at 28-30°C with shaking at 150-200 rpm for 7-10 days. The production of this compound can be monitored by analytical HPLC-MS of the crude extracts.

-

Scaling Up: For larger scale production, a stirred-tank fermenter can be used, maintaining the optimal temperature, pH, and dissolved oxygen levels.

Extraction and Isolation of this compound

This protocol outlines the procedure for extracting and purifying this compound from the fermentation broth.

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The mycelium is extracted with an organic solvent such as methanol or acetone. The supernatant can be extracted with ethyl acetate. The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to chromatographic fractionation. This typically involves:

-

Solid-Phase Extraction (SPE): A preliminary cleanup step using a C18 cartridge to remove highly polar and non-polar impurities.

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile or methanol as the mobile phase. Fractions are collected and analyzed by HPLC-MS to identify those containing this compound.

-

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Antimycobacterial Activity Assay

This protocol describes how to evaluate the in vitro activity of this compound against Mycobacterium species.

-

Bacterial Strains: Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv) are commonly used strains.

-

Assay Method: A microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is a standard method.

-

The compound is serially diluted in a 96-well plate.

-

A standardized inoculum of the mycobacterial strain is added to each well.

-

The plates are incubated at 37°C for several days.

-

A viability indicator, such as Alamar Blue, is added to the wells.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).

-

Cytotoxicity Assay

This protocol is for assessing the toxicity of this compound against mammalian cell lines.

-

Cell Lines: A panel of human cell lines, such as a lung cancer cell line (e.g., A549) or a colon cancer cell line (e.g., HCT116), can be used.

-

Assay Method: A colorimetric assay, such as the MTT or MTS assay, is commonly employed.

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The compound is added at various concentrations and incubated for 48-72 hours.

-

The viability reagent is added, and the absorbance is measured.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

-

Experimental Workflow

The following diagram illustrates the overall workflow from the cultivation of the producing organism to the biological evaluation of this compound.

Caption: Workflow for this compound production and analysis.

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]

- 2. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

A Technical Guide to the Natural Source and Habitat of Amycolatopsin B Producing Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source, habitat, and isolation of Amycolatopsis strains responsible for producing Amycolatopsin B, a potent antimycobacterial agent. The document details the known geographical location of the producing strain, offers insights into its cultivation, and presents relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the isolation and cultivation of similar strains and provides a putative biosynthetic pathway for this compound.

Natural Source and Habitat

This compound is a secondary metabolite produced by the bacterial strain Amycolatopsis sp. MST-108494 . This strain was isolated from a soil sample collected in Southern Australia .[1][2][3] While the specific ecological niche and soil characteristics for this particular strain have not been detailed in publicly available literature, members of the genus Amycolatopsis are widespread and predominantly found in soil environments.[4][5] They are known to inhabit diverse terrestrial and, to a lesser extent, marine habitats, including:

The isolation of Amycolatopsis sp. MST-108494 from a soil environment underscores the importance of terrestrial actinomycetes as a valuable source of novel bioactive compounds.

Quantitative Data

The biological activity of this compound has been quantified, demonstrating its potential as an antimycobacterial and cytotoxic agent. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Compound | Target Organism/Cell Line | IC50 (µM) | Reference |

| This compound | Mycobacterium bovis (BCG) | 0.4 | [3] |

| This compound | Mycobacterium tuberculosis (H37Rv) | 4.4 | [3] |

| This compound | Human Lung Cancer (NCIH-460) | 0.28 | [3] |

| This compound | Human Colon Carcinoma (SW620) | 0.14 | [3] |

Experimental Protocols

Selective Isolation of Amycolatopsis from Soil

While the precise protocol for the isolation of Amycolatopsis sp. MST-108494 is not detailed in the available literature, the following is a general methodology for the selective isolation of Amycolatopsis from soil samples, based on established techniques for rare actinomycetes.

a) Soil Sample Pretreatment:

To reduce the prevalence of fast-growing bacteria and fungi, and to select for spore-forming actinomycetes like Amycolatopsis, one or a combination of the following pretreatment methods can be applied to the soil sample:

-

Dry Heat Treatment: Bake the soil sample at 100-120°C for 1 hour.

-

Wet Heat Treatment: Prepare a soil suspension (e.g., 1 g soil in 10 mL sterile water) and incubate in a water bath at 70°C for 15 minutes.

-

Phenol Treatment: Treat a soil suspension with a final concentration of 1.5% (v/v) phenol for 30 minutes.

-

Calcium Carbonate Enrichment: Mix the soil sample with an equal amount of calcium carbonate and incubate at 28°C for 7-14 days. This is believed to enhance the sporulation of some actinomycetes.

b) Serial Dilution and Plating:

-

Prepare a serial dilution of the pretreated soil sample in sterile saline or phosphate buffer (e.g., from 10-1 to 10-4).

-

Plate 100-200 µL of each dilution onto selective agar media.

c) Selective Media for Amycolatopsis Isolation:

Several media have been developed to selectively isolate Amycolatopsis. These media often contain specific carbon sources and are supplemented with antifungal and antibacterial agents to inhibit competing microorganisms.

-

Humic Acid-Vitamin (HV) Agar:

-

Humic Acid: 1.0 g

-

Na2HPO4: 0.5 g

-

KCl: 1.7 g

-

MgSO4·7H2O: 0.05 g

-

FeSO4·7H2O: 0.01 g

-

CaCO3: 0.02 g

-

Vitamin Solution: 1.0 mL

-

Agar: 18.0 g

-

Distilled Water: 1.0 L

-

Adjust pH to 7.2.

-

Supplement with Cycloheximide (50 µg/mL) and Nalidixic Acid (25 µg/mL) after autoclaving.

-

-

Starch Casein Agar (SCA):

-

Soluble Starch: 10.0 g

-

Casein (vitamin-free): 1.0 g

-

K2HPO4: 0.5 g

-

MgSO4·7H2O: 0.5 g

-

FeSO4·7H2O: 0.01 g

-

Agar: 15.0 g

-

Distilled Water: 1.0 L

-

Adjust pH to 7.0-7.2.

-

Supplement with antifungal and antibacterial agents as above.

-

d) Incubation and Identification:

-

Incubate the plates at 28-30°C for 2-4 weeks.

-

Monitor the plates for colonies exhibiting the characteristic morphology of Amycolatopsis (e.g., leathery, chalky appearance, with aerial and substrate mycelia).

-

Isolate and purify promising colonies by re-streaking onto fresh media.

-

Identification can be confirmed through morphological characterization (microscopy) and molecular methods (16S rRNA gene sequencing).

Fermentation for this compound Production

The production of Amycolatopsins by Amycolatopsis sp. MST-108494 was achieved through fermentation in specific liquid media. The following protocol is based on the media optimization trials mentioned in the discovery of Amycolatopsins A-C.[1]

a) Seed Culture Preparation:

-

Inoculate a loopful of a pure culture of Amycolatopsis sp. MST-108494 into a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., ISP2 broth or Tryptic Soy Broth).

-

Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until good growth is observed.

b) Production Fermentation:

-

Inoculate a production medium with the seed culture (e.g., 5-10% v/v).

-

Two different production media were used to obtain the Amycolatopsins:

-

Medium 1 (for Amycolatopsin A and B):

-

Soluble Starch: 1.0%

-

Glucose: 1.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

CaCO3: 0.1%

-

In a 2 L baffled flask containing 500 mL of medium.

-

-

Medium 2 (for Amycolatopsin C):

-

Glycerol: 2.0%

-

Soy Flour: 1.0%

-

NaCl: 0.5%

-

CaCO3: 0.1%

-

Trace elements solution: 0.1%

-

In a 2 L baffled flask containing 500 mL of medium.

-

-

-

Incubate the production cultures at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.

c) Extraction and Purification:

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or butanol.

-

Extract the mycelial cake with a polar solvent like acetone or methanol.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude extract can be further purified using chromatographic techniques such as silica gel chromatography, size-exclusion chromatography (Sephadex LH-20), and reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualizations

Experimental Workflow for Isolation and Production

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Amycolatopsin B synthesis and purification protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a glycosylated polyketide macrolide antibiotic that has been isolated from the soil actinomycete, Amycolatopsis sp. MST-108494.[1] As a member of a rare class of secondary metabolites, which also includes Amycolatopsins A and C, it is structurally related to the ammocidins and apoptolidins.[1] This document provides a detailed overview of the available information on this compound, including its physicochemical properties, and presents generalized protocols for its production and purification based on established methods for similar natural products from actinomycetes. While a total synthesis for this compound has not been publicly reported, this guide offers practical steps for its isolation from microbial culture.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its characterization and analysis.

| Property | Value | Reference |

| Molecular Formula | C₆₀H₉₈O₂₂ | Bioaustralis |

| Molecular Weight | 1171.4 g/mol | Bioaustralis |

| CAS Number | 2209112-97-8 | Bioaustralis |

| Purity (as commercially available) | >95% by HPLC | Bioaustralis |

| Long-Term Storage | -20°C | Bioaustralis |

| Solubility | Soluble in methanol or DMSO | Bioaustralis |

Experimental Protocols

The following protocols are generalized methodologies for the fermentation of Amycolatopsis sp. and the subsequent extraction and purification of polyketide macrolides like this compound. The specific details for the production of this compound are based on the initial discovery by Khalil et al. and may require optimization.[1]

Protocol 1: Fermentation of Amycolatopsis sp. MST-108494

This protocol outlines the cultivation of the producing strain to generate a culture broth containing this compound.

1. Media Preparation:

-

Prepare a suitable fermentation medium. While the exact composition for optimal this compound production is not publicly detailed, a rich medium such as ISP2 (International Streptomyces Project Medium 2) or a custom medium based on glucose and yeast extract is a good starting point.

-

Example Seed Medium: 10 g/L yeast extract, 5 g/L glucose, 4 g/L Na₂HPO₄, 1 g/L KH₂PO₄, 0.2 g/L NaCl, 0.2 g/L MgSO₄·7H₂O, 0.05 g/L CaCl₂. Adjust pH to 7.2.

-

Example Fermentation Medium: 103 g/L sucrose, 5 g/L yeast extract, 4 g/L Na₂HPO₄, 1 g/L KH₂PO₄, 0.2 g/L NaCl, 0.2 g/L MgSO₄·7H₂O, 0.05 g/L CaCl₂. Adjust pH to 7.2.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculation and Cultivation:

-

Inoculate the seed medium with a pure culture of Amycolatopsis sp. MST-108494 from a slant or frozen stock.

-

Incubate the seed culture at 30°C with shaking at 220 rpm for 30-48 hours, or until good growth is observed.

-

Transfer the seed culture to the fermentation medium at a 5% (v/v) inoculation rate.

-

Incubate the fermentation culture at 30°C with shaking at 220 rpm for 7 to 14 days. Production of secondary metabolites is often optimal in the stationary phase of growth.

3. Monitoring:

-

Monitor the fermentation periodically by observing culture growth (optical density) and pH.

-

If possible, perform small-scale extractions and analytical HPLC to monitor the production of this compound over time to determine the optimal harvest time.

Protocol 2: Extraction of this compound from Culture Broth

This protocol describes the initial recovery of the crude extract containing this compound from the fermentation broth.

1. Separation of Biomass:

-

After the fermentation period, harvest the culture broth.

-

Separate the mycelial biomass from the supernatant by centrifugation or filtration. This compound may be present in both the supernatant and the mycelium.

2. Solvent Extraction:

-

Supernatant: Extract the culture supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times to maximize recovery. Combine the organic phases.

-

Mycelium: Extract the mycelial pellet with a polar organic solvent like methanol or acetone. Macerate or sonicate the mycelium to ensure efficient extraction. Separate the solvent extract from the cell debris by centrifugation or filtration.

-

Combine the extracts from the supernatant and mycelium.

3. Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to obtain a crude residue.

Protocol 3: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

1. Initial Fractionation (e.g., Solid-Phase Extraction or Vacuum Liquid Chromatography):

-

Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the extract to an initial fractionation step to separate compounds based on polarity. A silica gel column is commonly used for this purpose.

-

Elute with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

2. Intermediate Purification (e.g., Size-Exclusion or Medium-Pressure Liquid Chromatography):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the enriched fraction using a different chromatographic technique. Size-exclusion chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase can be effective in separating compounds based on size.

3. Final Purification (High-Performance Liquid Chromatography - HPLC):

-

Perform a final purification step using preparative reverse-phase HPLC (RP-HPLC).

-

Column: A C18 column is typically suitable for this class of compounds.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%), is used. The specific gradient will need to be optimized.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound by analytical HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.

Visualizations